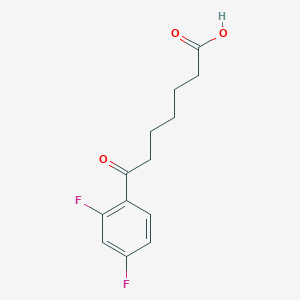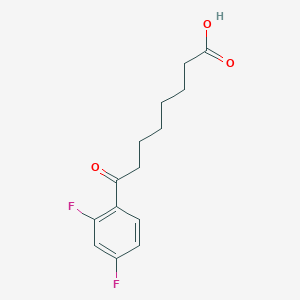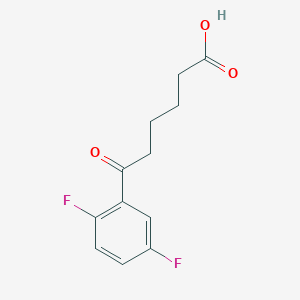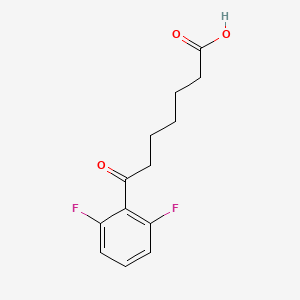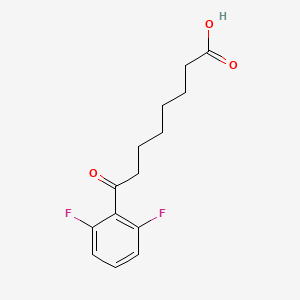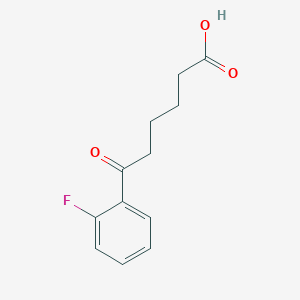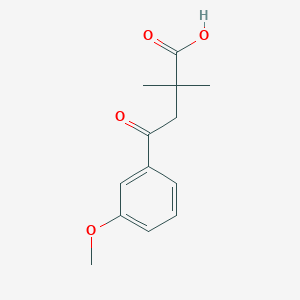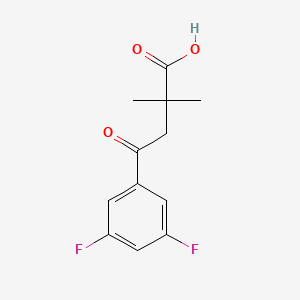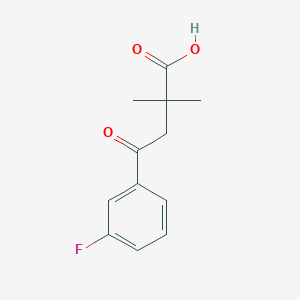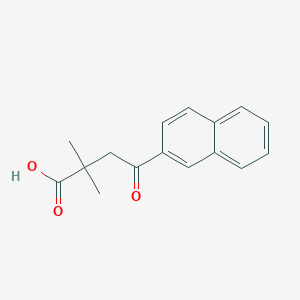
2-(2,5-Difluorofenil)Pirrolidina
Descripción general
Descripción
2-(2,5-Difluorophenyl)Pyrrolidine is an organic compound with the molecular formula C10H11F2N. It is a pyrrolidine derivative where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals .
Aplicaciones Científicas De Investigación
2-(2,5-Difluorophenyl)Pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the synthesis of imidazo[1,2-b]pyrazine compounds, which are used as trk kinase inhibitors .
Mode of Action
It’s known that it’s used as a substrate in the stereoselective catalytic mechanism of imine reductases (ireds) . IREDs play a crucial role in the asymmetric synthesis of optically pure amines . The stereoselectivity of IREDs is controlled by electrostatic interactions that determine the orientation of the iminium cation intermediate .
Biochemical Pathways
It’s known that it’s used in the synthesis of imidazo[1,2-b]pyrazine compounds, which are used as trk kinase inhibitors . Trk kinases are involved in various cellular processes, including cell survival, proliferation, differentiation, and synaptic plasticity .
Pharmacokinetics
It’s known that it’s used in the synthesis of imidazo[1,2-b]pyrazine compounds, which are used as trk kinase inhibitors . The pharmacokinetics of these compounds would depend on various factors, including their chemical structure, formulation, route of administration, and individual patient characteristics.
Result of Action
It’s known that it’s used in the synthesis of imidazo[1,2-b]pyrazine compounds, which are used as trk kinase inhibitors . These inhibitors can block the activity of Trk kinases, potentially leading to the inhibition of cell survival, proliferation, differentiation, and synaptic plasticity .
Análisis Bioquímico
Biochemical Properties
2-(2,5-Difluorophenyl)Pyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as imine reductases (IREDs), which are crucial biocatalysts in the asymmetric synthesis of chiral amines . The interaction between 2-(2,5-Difluorophenyl)Pyrrolidine and IREDs involves electrostatic interactions that control the orientation of iminium cations, leading to the production of the desired amine enantiomers .
Cellular Effects
2-(2,5-Difluorophenyl)Pyrrolidine has been shown to influence various cellular processes. In studies involving HepG2 cell lines, it was observed to mediate the expression of apoptosis-related genes, including those from the TNF, BCL2, IAP, and caspase families . This regulation of gene expression indicates that 2-(2,5-Difluorophenyl)Pyrrolidine can impact cell signaling pathways and cellular metabolism, potentially leading to apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of 2-(2,5-Difluorophenyl)Pyrrolidine involves its interaction with imine reductases, where it acts as a substrate for the enzyme. The binding interactions between 2-(2,5-Difluorophenyl)Pyrrolidine and IREDs are facilitated by electrostatic forces, which help in the stabilization of the enzyme-substrate complex . This interaction leads to the reduction of iminium cations and the formation of chiral amines with high enantiomeric excess .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Difluorophenyl)Pyrrolidine have been observed to change over time. The compound is known for its stability under controlled conditions, but it may degrade over extended periods or under adverse conditions . Long-term studies have shown that 2-(2,5-Difluorophenyl)Pyrrolidine can maintain its biochemical activity, although its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-(2,5-Difluorophenyl)Pyrrolidine vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses may lead to toxicity and adverse reactions . Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly, leading to potential harm to the animal subjects .
Metabolic Pathways
2-(2,5-Difluorophenyl)Pyrrolidine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized through pathways that involve the reduction of iminium cations by imine reductases . This metabolic process leads to the formation of chiral amines, which are important intermediates in pharmaceutical synthesis .
Transport and Distribution
Within cells and tissues, 2-(2,5-Difluorophenyl)Pyrrolidine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(2,5-Difluorophenyl)Pyrrolidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound reaches the appropriate sites within the cell to interact with its target biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(2,5-Difluorophenyl)Pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobromobenzene with N-Boc-pyrrolidone via a Grignard reaction . The intermediate product is then subjected to asymmetric reduction using baker’s yeast as a carbonyl reductase to obtain the chiral alcohol intermediate, which is further processed to yield the target compound .
Industrial Production Methods: Industrial production often employs a more scalable approach, such as the use of Grignard reagents and subsequent catalytic hydrogenation. The process involves the reaction of 2,5-difluorobromobenzene with magnesium to form the Grignard reagent, which then reacts with pyrrolidine derivatives under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,5-Difluorophenyl)Pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different pyrrolidine derivatives.
Substitution: Halogen substitution reactions are common, where the fluorine atoms can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various substituted pyrrolidines and N-oxides, which are valuable intermediates in pharmaceutical synthesis .
Comparación Con Compuestos Similares
- 2-(2,4-Difluorophenyl)Pyrrolidine
- 2-(3,5-Difluorophenyl)Pyrrolidine
- 2-(2,6-Difluorophenyl)Pyrrolidine
Comparison: 2-(2,5-Difluorophenyl)Pyrrolidine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher stability and better pharmacokinetic properties, making it more suitable for pharmaceutical applications .
Propiedades
IUPAC Name |
2-(2,5-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSNNVYILYEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640820 | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-15-7 | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-difluorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.284.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
